Cas no 82121-08-2 (4-Hydroxy-7-methylquinoline)

4-Hydroxy-7-methylquinoline structure
4-Hydroxy-7-methylquinoline structure
Product Name:4-Hydroxy-7-methylquinoline
CAS-nummer:82121-08-2
MF:C10H9NO
MW:159.184562444687
MDL:MFCD24393361
CID:721052
PubChem ID:5744180
Update Time:2024-10-27

4-Hydroxy-7-methylquinoline Chemische en fysische eigenschappen

Naam en identificatie

    • 7-Methoxyquinolin-4(1H)-one
    • 4-Hydroxy-7-Methoxyquinoline
    • 4-HYDROXY-7-METHYLQUINOLINE
    • 4-Quinolinol,7-methyl-
    • 7-methyl-1H-quinolin-4-one
    • 7-methyl-4-Quinolinol
    • 7-methyl-4-hydroxyquinoline
    • 7-Methyl-chinolin-4-ol
    • 7-methylquinolin-4-ol
    • EINECS 300-039-6
    • 7-Methyl-4-quinolinol (ACI)
    • EN300-108879
    • SB67426
    • DTXSID10420891
    • DB-075815
    • MFCD09787874
    • AKOS006282113
    • 82121-08-2
    • NS00064263
    • SCHEMBL2658022
    • 93919-55-2
    • 7-Methylquinolin-4(1H)-one
    • 4-Hydroxy-7-methylquinoline, AldrichCPR
    • SCHEMBL12663392
    • 7-Methyl-4-quinolone
    • CS-0113065
    • SY227472
    • SB67768
    • 4-Hydroxy-7-methylquinoline
    • MDL: MFCD24393361
    • Inchi: 1S/C10H9NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)
    • InChI-sleutel: JPVTWKDGBWUNBQ-UHFFFAOYSA-N
    • LACHT: OC1C2C(=CC(C)=CC=2)N=CC=1

Berekende eigenschappen

  • Exacte massa: 159.06800
  • Monoisotopische massa: 159.068
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 222
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.9
  • Topologisch pooloppervlak: 29.1A^2

Experimentele eigenschappen

  • Dichtheid: 1.15
  • Kookpunt: 286.4 °C at 760 mmHg
  • Vlampunt: 129.2 °C
  • PSA: 33.12000
  • LogboekP: 2.24880

4-Hydroxy-7-methylquinoline Beveiligingsinformatie

  • Symbool: GHS05 GHS07
  • Signaalwoord:Danger
  • Gevaarverklaring: H302-H318
  • Waarschuwingsverklaring: P280-P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 22-41
  • Veiligheidsinstructies: 26-39
  • Identificatie van gevaarlijk materiaal: Xn

4-Hydroxy-7-methylquinoline Prijsmeer >>

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4-Hydroxy-7-methylquinoline Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 115 °C; 115 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
2.1 Solvents: Diphenyl ether ;  45 min, 265 °C
Referentie
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

Productiemethode 2

Reactievoorwaarden
1.1 Solvents: Diphenyl ether ;  30 min, 265 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 115 °C; 115 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
3.1 Solvents: Diphenyl ether ;  45 min, 265 °C
Referentie
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Trimethyl orthoformate ;  1 h, reflux; cooled
1.2 Solvents: Dimethylformamide ;  2 h, reflux; reflux → rt
1.3 Solvents: Water ;  rt
1.4 Solvents: Diphenyl ether ;  5 min, rt → 300 °C; 300 °C → rt
Referentie
Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities
Madrid, Peter B.; Sherrill, John; Liou, Ally P.; Weisman, Jennifer L.; DeRisi, Joseph L.; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(4), 1015-1018

Productiemethode 4

Reactievoorwaarden
1.1 Solvents: Diphenyl ether ;  45 min, 265 °C
Referentie
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

Productiemethode 5

Reactievoorwaarden
1.1 2 h, 110 °C
1.2 2 h, 100 °C
1.3 Solvents: Diphenyl ether ;  10 min, 240 °C; 5 min, 240 °C
1.4 Catalysts: Palladium chloride Solvents: Water ;  2 min, 50 °C
1.5 Reagents: 1,1,3,3-Tetramethyldisiloxane ;  50 °C
Referentie
Enantioselective synthesis of cyclic α-aminoboronates via copper-catalyzed dearomative borylation of 4-quinolinols
Xu, Ming; et al, Chemical Communications (Cambridge, 2022, 58(22), 3677-3680

Productiemethode 6

Reactievoorwaarden
1.1 45 min, 110 °C
2.1 Solvents: Diphenyl ether ;  30 min, 265 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 115 °C; 115 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
4.1 Solvents: Diphenyl ether ;  45 min, 265 °C
Referentie
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

4-Hydroxy-7-methylquinoline Raw materials

4-Hydroxy-7-methylquinoline Preparation Products

4-Hydroxy-7-methylquinoline Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:82121-08-2)4-Hydroxy-7-methylquinoline
Ordernummer:A840255
Voorraadstatus:in Stock
Hoeveelheid:1g/5g/10g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 06:49
Prijs ($):255.0/751.0/1182.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:82121-08-2)4-Hydroxy-7-methylquinoline
A840255
Zuiverheid:99%/99%/99%
Hoeveelheid:1g/5g/10g
Prijs ($):255.0/751.0/1182.0
E-mail